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This guide provides an in-depth overview of the fundamental science of Plutonium Dioxide

(PuO₂), a material of central importance in the nuclear fuel cycle. It covers the core principles

of its structure, synthesis, and properties, based on key scientific publications.

Introduction to Plutonium Dioxide
Plutonium dioxide (PuO₂) is a highly stable ceramic material known for its high melting point

and low solubility in water.[1] It serves as a principal component of nuclear fuels, particularly in

mixed oxide (MOX) fuels alongside uranium dioxide.[2][3] Its utility in nuclear reactors stems

from its crystal structure's ability to accommodate fission products, thereby maintaining

structural integrity under irradiation.[1][2] The material's properties, from its electronic structure

to its defect chemistry, are subjects of intense research to ensure the safety and efficiency of

nuclear energy systems and long-term storage.[4][5]

Crystal and Electronic Structure
Crystal Structure
PuO₂ crystallizes in the face-centered cubic (fcc) fluorite structure (space group Fm3m).[1][4] In

this arrangement, the plutonium cations (Pu⁴⁺) form an fcc sublattice, and the oxygen anions

(O²⁻) occupy the tetrahedral interstitial sites.[1] This structure is common to other actinide

dioxides like UO₂ and ThO₂. The lattice parameter is a critical value for understanding the

material's properties.
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Electronic Structure
The electronic structure of PuO₂ is complex due to the strongly correlated nature of the

plutonium 5f electrons.[6] It is classified as a charge-transfer insulator with a band gap reported

to be approximately 1.8 eV.[6] The Pu 5f states are localized, and their interaction with the

oxygen 2p states defines the material's electronic and bonding properties.[7] First-principles

calculations, such as DFT+U (Density Functional Theory with a Hubbard correction), are

essential for accurately modeling its electronic behavior.[6]

Quantitative Data Summary
The following tables summarize key physical and thermodynamic properties of PuO₂ compiled

from various sources.

Table 1: Physical and Structural Properties of PuO₂

Property Value Source(s)

Molar Mass 276.06 g·mol⁻¹ [1][8]

Crystal Structure Fluorite (cubic), cF12 [1]

Space Group Fm3m, No. 225 [1]

Lattice Constant (a) 539.5 pm [1]

Density 11.5 g·cm⁻³ [1]

Melting Point ~2,744 °C (3,017 K) [1]

Boiling Point ~2,800 °C (3,070 K) [1][8]

Band Gap ~1.8 eV [6]

Table 2: Thermodynamic Properties of Stoichiometric PuO₂
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Property Value / Equation Conditions Source(s)

Standard Entropy (S°) 16.34 cal·mol⁻¹·deg⁻¹ 298 K [9]

Heat Capacity (Cp)

Cₚ = 22.18 +

2.080x10⁻⁴T -

4.935x10⁵T⁻²

(cal·mol⁻¹·K⁻¹)

High Temperature [9]

Enthalpy (H)

Hₜ - H₂₉₈ = -8468 +

22.18T +

1.040x10⁻⁴T² +

4.935x10⁵T⁻¹

(cal·mol⁻¹)

192 K - 1400 K [9]

Free Energy of

Formation (ΔG°f)

-246.8 ± 2.0

kcal·mol⁻¹ (for PuO₂.₁)
300 K [10]

Free Energy of

Formation (ΔG°f)

-273.9 ± 6.0

kcal·mol⁻¹ (for PuO₂.₅)
300 K [10]

Defect Chemistry and Non-Stoichiometry
The stoichiometry of plutonium dioxide can vary, denoted as PuO₂±x. This non-stoichiometry is

governed by the formation of point defects within the crystal lattice, primarily oxygen vacancies

and interstitials.[5][11]

Hypostoichiometry (PuO₂₋ₓ): This occurs at high temperatures and low oxygen partial

pressures. It is accommodated by the formation of oxygen vacancies (Vₒ). These vacancies

can be neutral (Vₒˣ) or charged (Vₒ²⁺), with the charge being compensated by the reduction

of Pu⁴⁺ to Pu³⁺.[11][12]

Hyperstoichiometry (PuO₂₊ₓ): This state is accommodated by oxygen interstitials (Oᵢ), which

are typically negatively charged (Oᵢ²⁻).[11] However, the formation of hyperstoichiometric

PuO₂ is considered thermodynamically unfavorable under most conditions, with interstitials

present only in very low concentrations.[5][11][13]

The relationship between defect types, stoichiometry, and environmental conditions

(temperature, oxygen pressure) is crucial for predicting the material's behavior in storage or
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reactor environments.
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Environmental Conditions

Resulting Stoichiometry & Defects
High Temperature

Hypostoichiometry (PuO₂-x)

Favors

Low Oxygen Pressure
Favors

Low Temperature Hyperstoichiometry (PuO₂+x)
(Thermodynamically Unfavorable)

Slightly Favors

Oxygen Vacancies (Vₒˣ, Vₒ²⁺)Accommodated by

Oxygen Interstitials (Oᵢ²⁻)Accommodated by

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pu(IV) Stock Solution
(e.g., in HNO₃)

pH Adjustment
(Add NH₄OH or NaOH)

Precipitation
(Formation of Pu(IV) hydrous oxide)

Separation & Washing
(Centrifugation)

Calcination
(Furnace, e.g., 950°C)

Crystalline PuO₂ Powder
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Characterization Techniques

Determined Properties

PuO₂ Sample

XRD HRTEM / SAED XAS (HERFD-XANES) Raman Spectroscopy

Crystal Structure
Lattice Parameter

Crystallite Size

Particle Size
Morphology
Crystallinity

Oxidation State
Local Atomic Structure

Crystalline Order
Defect Modes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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